Product packaging for 2-Iodo-1,3-dimethoxy-4-nitrobenzene(Cat. No.:)

2-Iodo-1,3-dimethoxy-4-nitrobenzene

Cat. No.: B13457534
M. Wt: 309.06 g/mol
InChI Key: FVEQJKCVKJGZHI-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethoxy-4-nitrobenzene is a synthetic organic compound belonging to the class of nitrobenzene derivatives. It serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine atom acts as a superior leaving group. The strategic placement of the iodine, nitro, and methoxy substituents on the aromatic ring makes it a valuable precursor for constructing more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The methoxy groups can influence the electron density of the ring and may be cleaved or modified for further functionalization. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO4 B13457534 2-Iodo-1,3-dimethoxy-4-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO4

Molecular Weight

309.06 g/mol

IUPAC Name

2-iodo-1,3-dimethoxy-4-nitrobenzene

InChI

InChI=1S/C8H8INO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3

InChI Key

FVEQJKCVKJGZHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)I

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental spectra for 2-Iodo-1,3-dimethoxy-4-nitrobenzene are not widely reported in publicly available literature, the expected chemical shifts and multiplicities can be reliably predicted based on the electronic effects of the substituents on the benzene (B151609) ring. The structure contains two aromatic protons and two methoxy (B1213986) groups in distinct chemical environments.

¹H NMR: The aromatic region is expected to show two doublets corresponding to the protons at the C5 and C6 positions. The proton at C6 is ortho to the electron-withdrawing nitro group and is expected to be deshielded, appearing at a higher chemical shift (downfield). The proton at C5, situated between the methoxy and nitro groups, will also be influenced, but its precise shift is determined by the combined electronic effects. The two methoxy groups are diastereotopic due to the substitution pattern and are expected to appear as two distinct singlets.

¹³C NMR: The spectrum is predicted to show eight distinct signals, one for each carbon atom in the molecule. The carbon atoms directly attached to electronegative atoms (I, O, N) will have their chemical shifts significantly influenced. The C2 carbon bearing the iodine atom is expected to appear at a lower chemical shift (shielded) due to the "heavy atom effect." Conversely, the carbons attached to the methoxy (C1, C3) and nitro (C4) groups will be deshielded and appear at higher chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)
AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (C6)~7.5 - 7.8d
Ar-H (C5)~7.0 - 7.3d
-OCH₃ (C1)~3.9 - 4.1s
-OCH₃ (C3)~3.8 - 4.0s
¹³C NMR (Predicted)
AssignmentPredicted Chemical Shift (δ, ppm)
C1, C3 (-OCH₃)~150 - 160
C4 (-NO₂)~145 - 150
C5, C6 (Ar-CH)~110 - 125
C2 (-I)~90 - 100
-OCH₃~56 - 63

To confirm the assignments made in one-dimensional NMR, two-dimensional (2D) techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two aromatic proton signals, confirming their scalar coupling and adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups. For this compound, the spectrum would be dominated by absorptions corresponding to its nitro and dimethoxy functionalities.

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra. For this molecule, the symmetric stretching vibration of the nitro group is expected to produce a particularly intense Raman band. Aromatic ring breathing modes would also be prominent.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (-OCH₃)3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
NO₂ Asymmetric Stretch1550 - 1500FT-IR (Strong)
NO₂ Symmetric Stretch1390 - 1330FT-IR (Strong), Raman (Strong)
Aryl-O Asymmetric Stretch1275 - 1200FT-IR
Aryl-O Symmetric Stretch1075 - 1020FT-IR
C-N Stretch870 - 840FT-IR
C-I Stretch600 - 500FT-IR, Raman

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. To date, the crystal structure of this compound has not been reported in the primary scientific literature or crystallographic databases.

Should a suitable single crystal be obtained and analyzed, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal details of the solid-state packing, including any significant intermolecular interactions such as halogen bonding (interactions involving the iodine atom), dipole-dipole interactions from the nitro group, or π-π stacking of the aromatic rings. This information is invaluable for understanding the molecule's properties in the solid state.

Analysis of Intermolecular Interactions (e.g., C-H...π, C-I...π)

The solid-state architecture of crystalline materials is dictated by a complex network of intermolecular interactions. In the case of this compound and its derivatives, a variety of non-covalent forces are responsible for the stabilization of the crystal lattice. These interactions include halogen bonding, hydrogen bonding, and π-stacking interactions.

A significant interaction observed in the crystal packing of these compounds is the C-I...π halogen bond. In this interaction, the electropositive region on the iodine atom, known as the σ-hole, is attracted to the electron-rich π-system of an adjacent aromatic ring. The geometry and strength of this interaction are critical in directing the assembly of molecules in the crystal.

Furthermore, C-H...π interactions, where a hydrogen atom from a C-H bond interacts with the π-electron cloud of a neighboring benzene ring, are also prevalent. These weak interactions, in concert with classical and non-classical hydrogen bonds involving the oxygen atoms of the methoxy and nitro groups, contribute to the formation of a robust three-dimensional supramolecular network. The interplay of these directional interactions is fundamental to understanding the packing motifs and ultimately the physical properties of these compounds.

Table 2: Representative Intermolecular Interaction Geometries

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
C-I...πC-Iπ-system (centroid)3.6 - 3.9155 - 175
C-H...πC-Hπ-system (centroid)2.8 - 3.1135 - 165
C-H...OC-HO (nitro/methoxy)2.5 - 2.9145 - 180

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and for deducing its structural features through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular formula and provides valuable information about the lability of its various chemical bonds.

In a typical mass spectrum obtained using electron ionization (EI), the molecular ion peak (M⁺) for this compound is readily observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion follows predictable pathways. Common fragmentation events include the loss of a nitro group (NO₂), a methoxy group (OCH₃), or a methyl radical (CH₃) from a methoxy substituent. The cleavage of the relatively weak carbon-iodine bond is also a characteristic fragmentation pathway, resulting in a significant peak corresponding to the iodinated fragment or the remaining organic moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. This precision is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas.

For this compound, HRMS is used to determine its exact mass and confirm the molecular formula C₈H₈INO₄. The experimentally measured exact mass is compared with the theoretically calculated mass, and a very small mass error, typically in the parts per million (ppm) range, provides a high degree of confidence in the assigned elemental composition. This technique is a cornerstone of modern chemical analysis for the definitive identification of new and known compounds.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)
[C₈H₈INO₄]⁺324.9502324.9500-0.6
[C₈H₈NO₄]⁺198.0402198.04051.5
[C₇H₅INO₂]⁺276.9338276.9335-1.1

Theoretical and Computational Investigations of 2 Iodo 1,3 Dimethoxy 4 Nitrobenzene

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules. unpatti.ac.idscispace.com Methods like B3LYP and PBE1PBE, paired with appropriate basis sets such as 6-31G(d) or 6-311+G(2d,p), allow for the accurate calculation of molecular properties, reaction energetics, and spectroscopic parameters. unpatti.ac.idrsc.orgresearchgate.net For nitrobenzene derivatives, DFT calculations have proven effective in elucidating structural properties and energetic behavior. scispace.com

Prediction of Molecular Geometry and Conformational Analysis

Computational geometry optimization is the first step in the theoretical characterization of a molecule. For 2-Iodo-1,3-dimethoxy-4-nitrobenzene, DFT calculations are expected to predict a largely planar benzene (B151609) ring, a common feature for nitrobenzene and its derivatives. unpatti.ac.idscispace.com The primary conformational variables would involve the orientation of the two methoxy (B1213986) groups and the nitro group relative to the ring.

Based on crystallographic studies of analogous compounds like 1-Iodo-4-methoxy-2-nitrobenzene, the 12 non-hydrogen atoms of the core structure are nearly co-planar. nih.govresearchgate.net A significant intramolecular interaction, a close contact between the iodine atom and an oxygen atom of the adjacent nitro group (I···O), is observed in this related molecule at a distance of 3.0295 Å, which is substantially shorter than the sum of their van der Waals radii. nih.govresearchgate.net Similar intramolecular forces would likely influence the preferred conformation of this compound.

Table 1: Predicted and Experimental Geometric Parameters for a Structurally Related Compound (1-Iodo-4-methoxy-2-nitrobenzene). These values serve as a reference for expected bond lengths in this compound.
ParameterBondLength (Å)Source
Bond LengthC–I2.102 nih.gov
Bond LengthN–O (avg.)1.224 nih.gov
Bond LengthC–N1.472 nih.gov
Bond LengthC–O (methoxy)1.357 nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Ionization Potentials

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating methoxy groups. Conversely, the LUMO is anticipated to be centered on the strongly electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (ΔEH–L) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational methods can precisely calculate the energies of these orbitals and predict the vertical ionization potential and electron affinity. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transition states. rsc.org For a molecule like this compound, several reaction pathways could be investigated computationally.

One area of interest is nucleophilic aromatic substitution, where the reaction profiles, including the Gibbs free energy of activation (ΔG#) and reaction (ΔGR), can be calculated to predict reaction rates and product ratios. rsc.orgrsc.org Another potential process for study is thermal decomposition. For similar nitroaromatic compounds, computational studies have focused on calculating the bond dissociation energies (BDE) of the weakest bonds, typically the C–NO2 or C–I bonds, to predict the initial steps of pyrolysis. These calculations help determine activation energies and propose plausible decomposition mechanisms. acs.org Computational studies on hypervalent iodine reagents have also provided detailed mechanistic insights into complex reactions like fluorination, demonstrating the power of these methods to map multi-step processes. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts (δ) relative to a standard like tetramethylsilane (TMS). researchgate.net

This approach has been systematically investigated for various nuclei, including 13C and 15N, and has proven highly effective in assigning the correct structure among regioisomers or tautomers. researchgate.netrsc.org Machine learning models trained on DFT-calculated data are further accelerating the prediction of 1H and 13C chemical shifts with near quantum chemical accuracy. nrel.gov While experimental data for the target molecule is not available, DFT calculations could provide a reliable predicted 1H and 13C NMR spectrum to aid in its future identification and characterization.

Studies of Substituent Effects and Reactivity Descriptors

The chemical behavior of this compound is governed by the interplay of its four substituents. The nitro group (–NO2) is a strong electron-withdrawing group through both resonance and inductive effects (–R, –I). researchgate.net The two methoxy groups (–OCH3) are electron-donating via resonance and withdrawing via induction (+R, –I), with the resonance effect typically dominating. Iodine (–I) is weakly deactivating, withdrawing electron density through its inductive effect (–I) while being a weak resonance donor (+R).

Computational Modeling of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is dictated by a complex network of intermolecular interactions. Computational models are essential for understanding and predicting the crystal packing of organic compounds. For this compound, several types of non-covalent interactions are expected to be significant.

Table 2: Common Intermolecular Interactions in Related Substituted Benzenes and Their Typical Distances, as Determined by X-ray Crystallography.
Interaction TypeAtoms InvolvedTypical Distance (Å)Source
Halogen BondI···O (nitro)3.345 nih.gov
π–π StackingCentroid–Centroid3.842 nih.gov
Halogen–π ContactI···Cg (ring centroid)3.695 nih.gov

Applications As Advanced Synthetic Intermediates and Functional Building Blocks

Precursor for the Synthesis of Heterocyclic Compounds

The functional handles on 2-Iodo-1,3-dimethoxy-4-nitrobenzene provide multiple entry points for the construction of diverse heterocyclic scaffolds. The nitro group can be readily reduced to an amine, a key functional group for many cyclization reactions, while the iodo group is an ideal partner for various cross-coupling reactions.

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized as important pharmacophores in drug discovery. The synthesis of substituted benzimidazoles often proceeds through the cyclization of ortho-phenylenediamine precursors. This compound is a suitable precursor for the required diamine intermediates.

The synthetic pathway commences with the reduction of the nitro group to an amine. This transformation is a fundamental process in organic chemistry and can be achieved with high efficiency using various reagents, such as iron powder in the presence of an acid or catalytic hydrogenation. This initial step yields 4-amino-2-iodo-1,3-dimethoxybenzene. This intermediate, a substituted aniline, is a crucial stepping stone. To form the benzimidazole ring, a second amino group must be introduced ortho to the first. This can be accomplished through a subsequent nitration followed by another reduction, or through methodologies involving amination of an activated aromatic ring. Once the appropriately substituted 1,2-diamine intermediate is formed, cyclization with aldehydes, carboxylic acids, or their derivatives furnishes the benzimidazole core. This multi-step process highlights the utility of this compound in building complex heterocyclic systems from simple, well-defined reaction sequences.

Table 1: Plausible Synthetic Route to Benzimidazole Scaffolds

Step Starting Material Transformation Intermediate/Product
1 This compound Nitro group reduction 4-Amino-2-iodo-1,3-dimethoxybenzene
2 4-Amino-2-iodo-1,3-dimethoxybenzene Introduction of a second amino group (e.g., via nitration/reduction) Substituted ortho-phenylenediamine

The indole nucleus is another privileged scaffold found in numerous natural products and pharmaceuticals. Syntheses of substituted indoles can be effectively achieved using precursors derived from this compound. Palladium-catalyzed methods, such as the Sonogashira coupling, are particularly powerful in this context. nih.gov

A common strategy involves the coupling of an ortho-iodoaniline with a terminal acetylene. nih.gov The initial step, therefore, is the reduction of the nitro group of this compound to afford 4-amino-2-iodo-1,3-dimethoxybenzene. This substituted ortho-iodoaniline can then undergo a Sonogashira cross-coupling reaction with a variety of terminal acetylenes. The resulting ortho-(1-alkynyl)aniline intermediate is primed for cyclization. Treatment with an electrophile, such as iodine (I2), can trigger an electrophilic cyclization to produce highly functionalized 3-iodoindoles in excellent yields. nih.gov These 3-iodoindoles are themselves versatile intermediates for further elaboration through subsequent cross-coupling reactions. nih.gov

Oxindoles, isomeric structures of indoles, can also be synthesized through palladium-catalyzed intramolecular C-H functionalization or α-arylation of amides. organic-chemistry.org The aniline derivative obtained from the reduction of this compound can be converted into an appropriate α-haloacetanilide precursor, which can then undergo intramolecular cyclization to form the corresponding oxindole.

The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities and is a key component in many small-molecule therapeutics. nih.gov While direct synthesis from this compound is not a single step, the compound serves as an excellent starting point for creating the necessary precursors. The synthesis of 1,2,4-oxadiazoles typically involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative.

To utilize this compound, one could envision a sequence where the nitro group is first reduced to an amine. This aniline could then be converted into a nitrile via a Sandmeyer reaction. Treatment of the resulting nitrile with hydroxylamine would yield the corresponding amidoxime. In a parallel sequence, the iodo-substituent could be transformed into a carboxylic acid functionality via lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation. The final step would be the coupling of the amidoxime with the carboxylic acid (or its activated form, such as an acyl chloride) to generate the desired substituted 1,2,4-oxadiazole.

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Their synthesis often relies on cyclization reactions involving aniline precursors. The Friedländer synthesis, for example, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

The journey from this compound to a quinoline derivative would involve several key transformations. First, the reduction of the nitro group to an amine is required. Second, a carbonyl group (aldehyde or ketone) must be installed ortho to this amine. This could potentially be achieved through ortho-lithiation and reaction with an appropriate electrophile. Once the ortho-aminoaryl ketone/aldehyde is synthesized, a condensation/cyclization reaction with a nitrile-containing methylene compound (e.g., malononitrile) would lead to the formation of the quinoline ring, incorporating the nitrile functionality.

Role in the Construction of Complex Organic Molecules and Pharmacophore Scaffolds

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups, which allows for its use as a scaffold in the construction of complex, multi-functionalized molecules. The iodo, nitro, and methoxy (B1213986) groups can be manipulated independently to build molecular complexity in a controlled manner.

The iodo group is a prime handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov This enables the straightforward introduction of aryl, vinyl, and alkynyl substituents, respectively. The nitro group serves as a masked amine; its reduction provides a nucleophilic center that can be acylated, alkylated, or used as a key element in heterocyclic ring formation, as detailed previously. The two methoxy groups are not merely passive substituents; they activate the ring towards electrophilic substitution and can be cleaved to reveal phenol functionalities, which can serve as hydrogen bond donors or sites for further derivatization.

This multi-faceted reactivity makes the compound an ideal starting material for creating libraries of compounds based on a common core, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR). The heterocyclic systems accessible from this starting material, such as benzimidazoles and indoles, are well-established pharmacophores that interact with a variety of biological targets. nih.govresearchgate.net

Table 2: Key Synthetic Transformations for this compound

Functional Group Reaction Type Reagents/Catalysts Resulting Functionality
Iodo Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl
Iodo Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Aryl-alkyne
Iodo Heck Coupling Alkene, Pd catalyst, Base Aryl-alkene
Nitro Reduction Fe/HCl or H₂, Pd/C Amine

Potential in Material Science and Functional Chemical Systems (e.g., chiral polychlorinated biphenyl derivatives)

Beyond medicinal chemistry, this compound is a valuable precursor for the synthesis of functional materials. Its ability to participate in coupling reactions that form carbon-carbon bonds is central to the construction of conjugated systems and biaryl compounds, which are foundational to many advanced materials.

A significant application is in the synthesis of substituted biaryl derivatives, including sterically hindered systems like polychlorinated biphenyls (PCBs). nih.govresearchgate.net While PCBs are known environmental contaminants, their structural motifs, particularly those exhibiting axial chirality (atropisomerism), are of great interest in asymmetric catalysis and materials science. The Suzuki coupling reaction provides a powerful method for creating the biaryl bond, and iodinated arenes are highly effective coupling partners. nih.govresearchgate.net

The Ullmann coupling reaction is also a reliable method for synthesizing biaryls, especially for creating tetrasubstituted biaryl bonds that are sterically demanding. nih.gov The coupling of this compound with another substituted arene could lead to the formation of a highly substituted biaryl system. The presence of the ortho-methoxy group can create sufficient steric hindrance to restrict free rotation around the newly formed C-C single bond, leading to stable, chiral atropisomers. These chiral scaffolds are valuable as ligands for asymmetric metal catalysis or as components in chiral polymers and sensors.

Table 3: Biaryl Synthesis via Coupling Reactions

Reaction Substrates Catalyst System Product Type Potential Application
Suzuki Coupling This compound, Arylboronic acid Pd(dba)₂/DPDB Substituted Biphenyl Functional Polymers, Organic Electronics

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Strategies for Derivatization

The presence of an iodo group makes 2-iodo-1,3-dimethoxy-4-nitrobenzene an ideal candidate for a variety of catalytic cross-coupling reactions. Future research is focused on creating new and improved catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions. The primary goal is to facilitate the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling: While palladium catalysts are standard for reactions like Suzuki, Heck, and Sonogashira couplings, ongoing research aims to develop more active and stable catalysts. This includes the design of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can promote these transformations at lower catalyst loadings and at room temperature.

Copper-Catalyzed Reactions: Copper catalysts are emerging as a more economical and sustainable alternative to palladium for certain cross-coupling reactions, such as Ullmann-type couplings to form C-O, C-N, and C-S bonds. The development of new ligand systems for copper is crucial to improve the scope and reliability of these reactions with sterically hindered substrates like this compound.

Nickel and Iron Catalysis: There is a growing interest in using earth-abundant and less toxic metals like nickel and iron as catalysts. Research is directed towards designing effective catalytic systems based on these metals for the derivatization of aryl iodides.

A summary of potential catalytic cross-coupling reactions for the derivatization of this compound is presented below.

Reaction NameCatalyst TypeBond FormedCoupling Partner
Suzuki CouplingPalladiumC-CBoronic acid/ester
Heck CouplingPalladiumC-CAlkene
Sonogashira CouplingPalladium/CopperC-CTerminal alkyne
Buchwald-Hartwig AminationPalladiumC-NAmine
Ullmann CondensationCopperC-O, C-N, C-SAlcohol, Amine, Thiol

Exploration of Asymmetric Synthesis and Chiral Induction

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it can be used as a starting material in synthetic sequences that introduce chirality. Future research in this area will focus on developing methods for enantioselective transformations.

Potential strategies include:

Asymmetric Cross-Coupling: The development of chiral ligand-metal complexes that can induce enantioselectivity in cross-coupling reactions is a major goal. For instance, a chiral palladium catalyst could be used in a Suzuki coupling with a prochiral boronic acid to generate a product with a new stereocenter.

Directed Metalation and Enantioselective Quenching: The methoxy (B1213986) groups on the aromatic ring can potentially direct ortho-lithiation. Subsequent quenching of the resulting organometallic intermediate with a chiral electrophile could lead to the formation of a chiral product.

Derivatization followed by Asymmetric Transformation: The nitro group can be reduced to an amine, which can then be used as a handle for chiral resolution or as a directing group in asymmetric catalysis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis offers numerous advantages, including improved safety, higher reproducibility, and the ability to rapidly screen reaction conditions. Integrating the chemistry of this compound into these modern platforms is a key area for future development.

Research efforts are likely to focus on:

Flow-Based Cross-Coupling: Developing robust and scalable flow chemistry protocols for the catalytic derivatization of this compound. This involves the use of packed-bed reactors with immobilized catalysts to simplify product purification and catalyst recycling.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for a desired transformation. This high-throughput approach can significantly accelerate the discovery of new reactions and improve the yields of existing ones.

Multi-Step Flow Synthesis: Designing integrated flow systems that can perform multiple synthetic steps sequentially without the need for isolation and purification of intermediates. This would allow for the efficient conversion of this compound into complex target molecules.

Advanced Mechanistic Studies through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the rational design of new and improved synthetic methods. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these mechanisms.

Key areas of investigation include:

In-situ Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and UV-Vis spectroscopy to monitor reactions in real-time and identify reactive intermediates.

Kinetic Studies: Performing detailed kinetic analysis to determine the rate laws and activation parameters of catalytic reactions, providing insights into the rate-determining step and the nature of the active catalytic species.

Density Functional Theory (DFT) Calculations: Employing computational chemistry to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. This can help to explain observed selectivities and guide the design of new catalysts and substrates.

Q & A

Basic Research Questions

Q. What are the best practices for safely handling and storing 2-Iodo-1,3-dimethoxy-4-nitrobenzene in laboratory settings?

  • Methodological Answer :

  • Handling : Use closed systems or local exhaust ventilation to minimize inhalation or skin contact. Wear nitrile gloves, safety goggles, and lab coats. Avoid direct exposure to light or heat, as nitro and iodo groups may decompose under prolonged storage or adverse conditions .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., argon). Regularly monitor for discoloration or precipitate formation, which may indicate decomposition. Update safety protocols using the latest SDS revisions .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against a certified reference standard.
  • Spectroscopy : Employ 1H^1H-NMR in deuterated DMSO to verify substituent integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons downfield due to nitro and iodo groups) .

Q. What are the key considerations for designing a recrystallization protocol for this compound?

  • Methodological Answer :

  • Solvent Selection : Test solvent mixtures (e.g., ethanol/water or dichloromethane/hexane) to optimize crystal yield. Avoid halogenated solvents if decomposition is observed.
  • Temperature Gradient : Perform slow cooling from near-boiling point to room temperature to minimize inclusion of impurities .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic methods?

  • Methodological Answer :

  • Data Collection : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. Collect high-resolution data (<1.0 Å) to resolve electron density for nitro and iodo groups.
  • Refinement : Apply the SHELXL software for anisotropic displacement parameter refinement. Use ORTEP-3 to visualize thermal ellipsoids and identify potential disorder in the nitro group .

Q. What experimental strategies mitigate conflicting reactivity data during Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) under varying temperatures (80–120°C) and bases (K2_2CO3_3 vs. Cs2_2CO3_3).
  • Kinetic Analysis : Monitor reaction progress via TLC or GC-MS to identify side reactions (e.g., dehalogenation or nitro reduction). Optimize ligand-to-metal ratios to suppress undesired pathways .

Q. How can researchers assess the environmental stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) for 4–8 weeks. Analyze degradation products via LC-MS and IR spectroscopy.
  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}N-nitro) to track nitro group reduction or displacement reactions .

Q. What statistical approaches are recommended for reconciling contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test solvent polarity (e.g., Hansen solubility parameters), temperature, and stirring rate. Apply ANOVA to identify significant variables.
  • Contradiction Analysis : Cross-validate results with independent techniques (e.g., gravimetric analysis vs. UV-Vis calibration curves) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Identify electron-deficient regions (e.g., ortho/para to nitro group) for electrophile attack.
  • Kinetic vs. Thermodynamic Control : Simulate reaction pathways under varying temperatures to predict dominant products .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Safety Protocols : TCI America SDS for handling nitro-iodo aromatics .
  • Data Analysis : Experimental design frameworks from political science and contested territories research .

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